molecular formula C₂₆H₂₄D₈N₄O₄S B1145680 Selexipag-d8 CAS No. 1265295-16-6

Selexipag-d8

カタログ番号: B1145680
CAS番号: 1265295-16-6
分子量: 504.67
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Selexipag-d8 is a deuterated form of Selexipag, a medication developed for the treatment of pulmonary arterial hypertension (PAH). Selexipag and its active metabolite, ACT-333679, act as agonists of the prostacyclin receptor, leading to vasodilation in the pulmonary circulation . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Selexipag.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Selexipag involves several steps, starting with the reaction of 2-chloro-5,6-diphenylpyrazine with 4-(isopropylamino)-1-butanol to yield 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol. This intermediate is then reacted with tertiary butyl bromoacetate to form 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid tertiary butyl ester. The ester is hydrolyzed to yield 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid, which is then reacted with methane sulfonamide in the presence of CDI and DABCO to form Selexipag .

Industrial Production Methods

Industrial production of Selexipag follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

化学反応の分析

Types of Reactions

Selexipag undergoes several types of chemical reactions, including hydrolysis, oxidation, and glucuronidation. The hydrolysis of the acylsulfonamide group by hepatic carboxylesterase 1 yields the active metabolite, ACT-333679 . Oxidative metabolism catalyzed by CYP3A4 and CYP2C8 results in hydroxylated and dealkylated products . Glucuronidation of the active metabolite is mediated by UGT1A3 and UGT2B7 .

Common Reagents and Conditions

    Hydrolysis: Catalyzed by hepatic carboxylesterase 1.

    Oxidation: Catalyzed by CYP3A4 and CYP2C8.

    Glucuronidation: Mediated by UGT1A3 and UGT2B7.

Major Products

類似化合物との比較

Selexipag is unique among prostacyclin receptor agonists due to its nonprostanoid structure and high selectivity for the IP receptor. Similar compounds include:

Compared to these analogues, Selexipag has a longer half-life and can be administered orally, making it more convenient for patients .

生物活性

Selexipag-d8 is a deuterated form of selexipag, a selective prostacyclin receptor agonist used primarily in the treatment of pulmonary arterial hypertension (PAH). This compound has gained attention due to its potential to enhance the pharmacokinetic profile and therapeutic efficacy of its parent drug. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical studies, and real-world data.

This compound functions as an agonist for the prostacyclin receptor (IP receptor), which is pivotal in mediating vasodilation and inhibiting platelet aggregation. The activation of this receptor leads to increased intracellular cyclic AMP levels, promoting relaxation of vascular smooth muscle and thereby reducing pulmonary vascular resistance. This mechanism is critical in managing PAH, where elevated pulmonary arterial pressure leads to significant morbidity and mortality.

Pharmacokinetics

The deuteration in this compound alters its metabolic pathway, potentially enhancing its stability and bioavailability. Studies suggest that the incorporation of deuterium can lead to a slower metabolism compared to non-deuterated counterparts, which may result in prolonged therapeutic effects and reduced dosing frequency.

TRACE Study

The TRACE study assessed the impact of Selexipag on daily life physical activity among patients with PAH. This multicenter, double-blind, placebo-controlled trial involved 108 patients who were monitored over 24 weeks. Key findings included:

  • Daily Life Physical Activity (DLPA) : The mean daily time spent in nonsedentary physical activity (NSPA) increased by 1.1 minutes in the Selexipag group compared to a decrease of 16.7 minutes in the placebo group (treatment difference: 17.8 minutes) .
  • Moderate to Vigorous Physical Activity (MVPA) : There was a slight increase of 0.3 minutes in the Selexipag group versus a decrease of 2.0 minutes in the placebo group .
  • Daily Steps : The number of daily steps decreased by 0.3 in the Selexipag group compared to a decrease of 201.9 steps in the placebo group .

These results indicate that while Selexipag may not drastically change physical activity levels, it appears to provide some benefit over placebo.

Efficacy in Combination Therapy

A subgroup analysis from various clinical trials has demonstrated that adding Selexipag to existing treatments significantly reduces hospitalization rates and disease progression in PAH patients. For example:

  • Hospitalization Rates : The addition of Selexipag within six months was associated with an adjusted hazard ratio (aHR) for all-cause hospitalization at 0.82 (95% CI: 0.72-0.94) .
  • Disease Progression : Early addition (<6 months) correlated with a 52% reduction in disease progression risk .

Real-Life Data

A study conducted at the University of Munich analyzed real-life outcomes for patients treated with Selexipag from July 2016 to April 2018. Key findings included:

  • Patient Cohort : 26 patients were treated, predominantly classified as WHO functional class II or III.
  • Tolerability : Side effects were reported by 19 patients; however, those experiencing side effects had better treatment responses than those who did not .
  • Risk Assessment Improvements : Significant reductions were observed in NT-proBNP levels (from 1641 pg/mL at baseline to 1185 pg/mL at follow-up; p = 0.05) and pulmonary vascular resistance (PVR) .

This study underscores the practical benefits of Selexipag in managing PAH outside controlled clinical settings.

Summary Table

Study/AnalysisPopulation SizeKey Findings
TRACE Study108Increased NSPA (+1.1 min), MVPA (+0.3 min); steps decreased less than placebo
Efficacy AnalysisVariesReduced hospitalization rates (aHR = 0.82); disease progression risk reduced by 52%
Real-Life Data26Improved NT-proBNP and PVR; better outcomes with side effects reported

特性

CAS番号

1265295-16-6

分子式

C₂₆H₂₄D₈N₄O₄S

分子量

504.67

同義語

2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]-N-(methylsulfonyl)acetamide-d8;  2-[4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide-d8; _x000B_ACT 293987-d8;  NS 304-d8;  Uptravi-d8;  2-[4-[(5,6-Diphenyl-2-pyraziny

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。